molecular formula C20H28ClNO2 B2907836 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1331327-63-9

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No. B2907836
CAS RN: 1331327-63-9
M. Wt: 349.9
InChI Key: ZXLCUBBUMNQUET-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPN is a selective agonist of the estrogen receptor beta (ERβ), which is a member of the nuclear receptor family of transcription factors. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and is involved in a range of physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function.

Mechanism of Action

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a selective agonist of the ERβ, which is a member of the nuclear receptor family of transcription factors. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and is involved in a range of physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride binds to the ERβ, which leads to the activation of downstream signaling pathways that regulate gene expression.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several advantages for lab experiments. It is a selective agonist of the ERβ, which allows researchers to study the specific effects of ERβ activation. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride may have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. One area of research is the development of new ERβ agonists that have improved pharmacological properties, such as longer half-lives and greater selectivity for ERβ. Another area of research is the investigation of the role of ERβ in various physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function. Finally, there is a need for further research on the potential therapeutic applications of 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and other ERβ agonists in the treatment of various diseases, such as osteoporosis, neurodegenerative diseases, and inflammatory diseases.
In conclusion, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the ERβ, which is involved in a range of physiological processes. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has a range of biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. While there are some limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments, there are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and other ERβ agonists.

Synthesis Methods

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 1-bromo-2-naphthol, followed by reduction with sodium borohydride and quaternization with methyl iodide to yield the hydrochloride salt of 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-15-10-16(2)12-21(11-15)13-18(22)14-23-20-9-5-7-17-6-3-4-8-19(17)20;/h3-9,15-16,18,22H,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLCUBBUMNQUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC3=CC=CC=C32)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

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